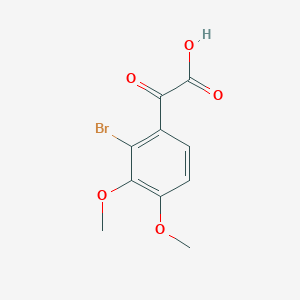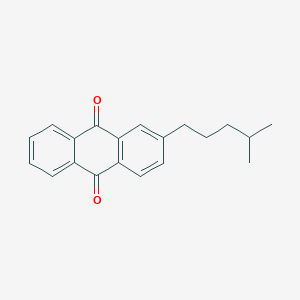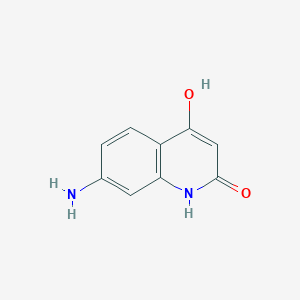
5-Chloro-2-phenylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-phenylindoline is a chemical compound belonging to the indoline family, characterized by a chloro group at the 5-position and a phenyl group at the 2-position of the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenylindoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylindole and chlorinating agents.
Chlorination: The chlorination of 2-phenylindole is carried out using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chloro group at the 5-position.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 0°C to 50°C, depending on the reactivity of the chlorinating agent used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-phenylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding indole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced indoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: 2-phenylindoline derivatives.
Substitution: 5-amino-2-phenylindoline or 5-thio-2-phenylindoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-phenylindoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indoline derivatives with potential pharmaceutical applications.
Biology: Studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable indoline structure.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-phenylindoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylindole: Lacks the chloro group at the 5-position, making it less reactive in certain substitution reactions.
5-Bromo-2-phenylindoline: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
5-Methyl-2-phenylindoline: Contains a methyl group at the 5-position, which can influence its chemical properties and applications.
Uniqueness
5-Chloro-2-phenylindoline is unique due to the presence of the chloro group, which enhances its reactivity in nucleophilic substitution reactions and may contribute to its distinct biological activities compared to other indoline derivatives.
Eigenschaften
Molekularformel |
C14H12ClN |
|---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
5-chloro-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12ClN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-8,14,16H,9H2 |
InChI-Schlüssel |
LDJZLPNKGHFSMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


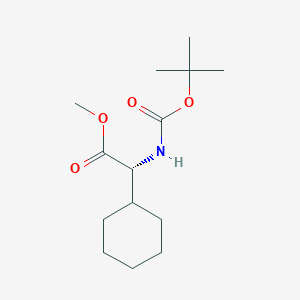
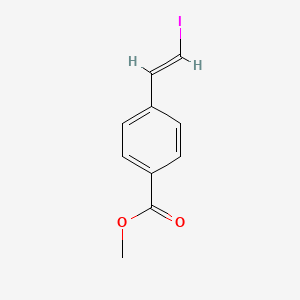
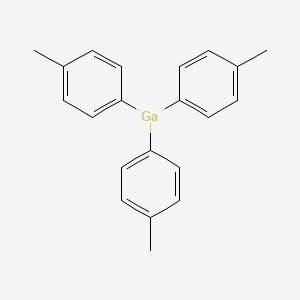
![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
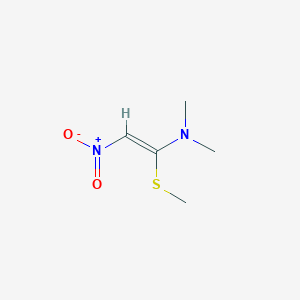



![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
